2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid
Description
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is a substituted butanoic acid derivative characterized by a 4-benzyloxyphenyl group attached to the second carbon of a 3-methylbutanoic acid backbone. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules or prodrugs. Its molecular formula is C₁₈H₂₀O₃, with a molecular weight of 296.35 g/mol, calculated based on its structure. The benzyloxy group enhances membrane permeability, making it a candidate for drug delivery systems .
Properties
IUPAC Name |
3-methyl-2-(4-phenylmethoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(2)17(18(19)20)15-8-10-16(11-9-15)21-12-14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDCEPUVFZPYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxybenzaldehyde and benzyl bromide.
Step 1: The first step involves the protection of the hydroxyl group of 4-hydroxybenzaldehyde by reacting it with benzyl bromide in the presence of a base like potassium carbonate to form 4-benzyloxybenzaldehyde.
Step 2: The next step is the formation of the phenyl ring by a Friedel-Crafts acylation reaction, where 4-benzyloxybenzaldehyde is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Step 3:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation reactions to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the butanoic acid chain can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The benzyloxy group can enhance the compound’s ability to bind to these targets, while the butanoic acid chain can influence its solubility and bioavailability. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid
- Molecular Formula : C₁₇H₂₄O₆
- Molecular Weight : 324.36 g/mol
- Substituents : 4-methoxy and 3-(3-methoxypropoxy) groups on the benzyl ring.
- Key Differences : The methoxypropoxy side chain introduces additional ether linkages, enhancing polarity and solubility in polar solvents compared to the benzyloxy group. This compound’s higher molecular weight may reduce passive diffusion across biological membranes .
2-(4-Chlorophenyl)-3-methylbutanoic acid
- Molecular Formula : C₁₁H₁₃ClO₂
- Molecular Weight : 212.67 g/mol
- Substituents : 4-chloro group on the phenyl ring.
- Key Differences : The electron-withdrawing chloro substituent increases the acidity of the carboxylic acid group (pKa ~3.5–4.0) compared to the electron-donating benzyloxy group (pKa ~4.5–5.0). The smaller size and lower lipophilicity (LogP ~2.1) make it less membrane-permeable than the target compound .
2-(3-Benzothienyl)-3-methylbutanoic acid
- Molecular Formula : C₁₄H₁₄O₂S
- Molecular Weight : 246.32 g/mol
- Substituents : Benzothienyl heterocycle replaces the phenyl ring.
- The heterocycle increases molecular rigidity, which may affect conformational flexibility .
4-Benzyloxybenzoic Acid Methyl Ester
- Molecular Formula : C₁₅H₁₄O₃
- Molecular Weight : 242.27 g/mol
- Substituents : Benzyloxy group on a benzoic acid methyl ester backbone.
- Key Differences: The methyl ester group reduces acidity (non-ionic at physiological pH) and increases lipophilicity (LogP ~3.0), making it more suitable as a prodrug than the free acid form .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) | Acidic pKa |
|---|---|---|---|---|
| 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid | 296.35 | ~3.5 | <1 | ~4.7 |
| 2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid | 324.36 | ~2.8 | ~5–10 | ~4.2 |
| 2-(4-Chlorophenyl)-3-methylbutanoic acid | 212.67 | ~2.1 | ~10–20 | ~3.8 |
| 2-(3-Benzothienyl)-3-methylbutanoic acid | 246.32 | ~2.9 | <1 | ~4.5 |
| 4-Benzyloxybenzoic acid methyl ester | 242.27 | ~3.0 | <1 | N/A (ester) |
Notes:
- The benzyloxy group in the target compound significantly increases lipophilicity (LogP ~3.5), favoring lipid bilayer penetration but limiting aqueous solubility .
- Methoxypropoxy substituents improve solubility due to ether oxygen atoms, which form hydrogen bonds with water .
- The chloro substituent’s electron-withdrawing nature lowers pKa, enhancing ionization and solubility at physiological pH .
Biological Activity
2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyloxy group attached to a phenyl ring, which is further linked to a 3-methylbutanoic acid moiety. This structural arrangement contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
- Antioxidant Activity : The compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.
- Antimicrobial Properties : The compound may also possess antimicrobial activity, making it a candidate for further investigation in infectious diseases.
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives.
Antimycobacterial Activity
A study highlighted the antimycobacterial effects of related compounds, such as 4-(benzyloxy)phenol. This compound was found to enhance reactive oxygen species (ROS) production through p53 modulation, leading to the killing of intracellular mycobacteria. The results indicated that compounds with similar structures could also exhibit significant antimycobacterial properties .
Neuroprotective Effects
Research on derivatives of 2-(4-(benzyloxy)-5-hydroxyl)phenyl benzothiazole demonstrated potent monoamine oxidase B (MAO-B) inhibitory activity, which is relevant for neurodegenerative diseases like Parkinson's disease. Compounds exhibiting MAO-B inhibition showed neuroprotective effects and antioxidant activities .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | MAO-B Inhibition (IC50 µM) | Antioxidant Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Not specifically reported | Present | Potentially present |
| 4-(Benzyloxy)phenol | Not reported | Moderate | Significant |
| 2-(4-(Benzyloxy)-5-hydroxyl)benzothiazole | 0.062 | High | Moderate |
Case Studies
- Study on Antimycobacterial Activity : A study demonstrated that 4-(benzyloxy)phenol could activate p53 and enhance ROS production, leading to improved phagosome-lysosome fusion and mycobacterial killing .
- Neuroprotective Properties : In vitro evaluations showed that derivatives with similar structures displayed significant MAO-B inhibition and antioxidant effects, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(Benzyloxy)phenyl)-3-methylbutanoic acid, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via benzylation of phenolic intermediates using benzyl bromide under alkaline conditions. For example, sodium carbonate (Na₂CO₃) is commonly used as a base to deprotonate the phenolic hydroxyl group, enabling nucleophilic substitution with benzyl bromide . Post-synthesis, purification via silica gel chromatography (eluting with hexane:ethyl acetate gradients) ensures >97% purity, as demonstrated in analogous protocols for related benzyloxy-substituted acids . LC-MS analysis (e.g., Measurement Condition G) is critical for verifying molecular weight and purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzyloxy substitution pattern at the 4-position of the phenyl ring and the branching at the 3-methylbutanoic acid moiety. For example, the aromatic protons in the benzyloxy group typically appear as a multiplet in δ 7.3–7.5 ppm, while the methyl groups in the butanoic acid backbone resonate as singlets or doublets in δ 1.0–1.5 ppm . High-resolution mass spectrometry (HRMS) or LC-MS further validates the molecular formula .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the benzylation of phenolic precursors in the synthesis of this compound?
- Methodological Answer : Side reactions such as over-benzylation or ether cleavage can be minimized by:
- Using controlled stoichiometry (e.g., 1.1 equivalents of benzyl bromide to avoid excess reagent) .
- Employing anhydrous solvents (e.g., N,N-dimethylformamide) to prevent hydrolysis of intermediates .
- Monitoring reaction progress via thin-layer chromatography (TLC) to terminate the reaction at the desired stage.
Q. How do steric and electronic effects influence the reactivity of the benzyloxy group in downstream functionalization (e.g., catalytic hydrogenation or cross-coupling)?
- Methodological Answer : The electron-donating benzyloxy group activates the phenyl ring toward electrophilic substitution but introduces steric hindrance. For example:
- Hydrogenation : Palladium-on-carbon (Pd/C) under H₂ selectively removes the benzyl protecting group without reducing the carboxylic acid moiety .
- Cross-Coupling : Suzuki-Miyaura reactions require precise boron reagent selection (e.g., pinacol boronic esters) to overcome steric challenges at the 4-benzyloxy position .
Q. What analytical techniques resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Contradictions in melting points (e.g., mp 62–64°C vs. 244–245°C in related benzyloxy acids) may arise from polymorphic forms or impurities. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Re-crystallize the compound using solvent systems like ethyl acetate/hexane to isolate pure crystalline forms .
- Cross-validate NMR and IR spectra with computational models (e.g., density functional theory (DFT)-predicted chemical shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
